N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide group attached to a chloropyridine moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2-hydroxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Similar structure but with a thiourea group instead of a hydroxyl group.
N-(5-chloropyridin-2-yl)-2-((5-((4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains additional heterocyclic rings and functional groups.
Uniqueness: N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is unique due to its specific combination of a chloropyridine moiety and a hydroxylbenzamide group, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of a chloropyridine moiety and a hydroxylbenzamide group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as:
- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their catalytic activities, thereby altering metabolic pathways.
- Receptor Modulator : The compound can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways and responses.
Biological Activities
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Antimicrobial Activity :
- Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial efficacy.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
- Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
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Anticancer Potential :
- Preliminary studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of specific kinases .
- Its mechanism involves reversible covalent bonding with target proteins, minimizing off-target effects commonly associated with irreversible inhibitors.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that modifications to the chloropyridine or hydroxyl groups can enhance or reduce its biological efficacy. For instance:
- Lipophilicity : Higher lipophilicity generally correlates with improved cell membrane permeability, enhancing antimicrobial activity.
- Substituent Positioning : The position of substituents on the aromatic rings significantly affects binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLQLMKAVSXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429035 | |
Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130234-74-1 | |
Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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